molecular formula C17H22ClN3O5S3 B2993384 methyl 3-(N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate hydrochloride CAS No. 1351588-23-2

methyl 3-(N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate hydrochloride

Cat. No.: B2993384
CAS No.: 1351588-23-2
M. Wt: 480.01
InChI Key: QYZWZWFJCQSQOI-UHFFFAOYSA-N
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Description

Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at 1 position . It is considered to be a structural alert with formula C4H4S .


Chemical Reactions Analysis

The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

  • Facile Organic Synthesis Techniques

    A study by Abaee and Cheraghi (2013) discusses a four-component Gewald reaction under aqueous conditions, showcasing efficient room-temperature formation of 2-amino-3-carboxamide derivatives of thiophene. This method highlights the use of water and triethylamine for synthesizing thiophene derivatives, which could potentially include compounds similar to the one , due to the shared thiophene structure (Abaee & Cheraghi, 2013).

  • Piperazine Derivatives Synthesis

    Research by Faty, Hussein, and Youssef (2010) explores the synthesis of new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives starting from 3-ethyl 2-amino-4-methyl-5-phenyl thiophene carboxylate. Their work, which includes coupling with malononitrile or acetyl acetone, highlights a pathway that could be relevant for the synthesis of complex thiophene and piperazine-based compounds, suggesting potential applications in creating biologically active molecules (Faty, Hussein, & Youssef, 2010).

Potential Biological Activities

  • Antimicrobial and Anticancer Potential

    Sharma, Kumar, and Pathak (2014) synthesized a series of novel carbazole derivatives, including compounds with piperazine structures, and evaluated them for their antibacterial, antifungal, and anticancer activities. This study indicates the potential of piperazine derivatives in medical applications, particularly in treating infections and cancer (Sharma, Kumar, & Pathak, 2014).

  • Enzyme Inhibition for Therapeutic Applications

    A potent PPARpan agonist was synthesized by Guo et al. (2006), demonstrating an efficient synthesis pathway that includes a highly regioselective carbon-sulfur bond formation. This research suggests the therapeutic applications of such compounds in treating diseases related to peroxisome proliferator-activated receptors (PPARs), such as diabetes and cardiovascular diseases (Guo et al., 2006).

Mechanism of Action

While the specific mechanism of action for your compound is not available, thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

Thiophene and its derivatives have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Properties

IUPAC Name

methyl 3-[2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethylsulfamoyl]thiophene-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5S3.ClH/c1-25-17(22)15-14(4-12-27-15)28(23,24)18-5-6-19-7-9-20(10-8-19)16(21)13-3-2-11-26-13;/h2-4,11-12,18H,5-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZWZWFJCQSQOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NCCN2CCN(CC2)C(=O)C3=CC=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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